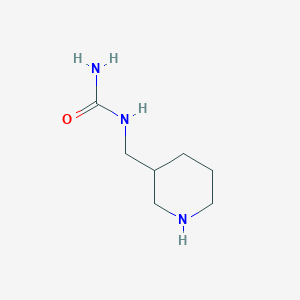

(Piperidin-3-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Piperidin-3-ylmethyl)urea is an organic compound with the molecular formula C7H15N3O. It features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, attached to a urea moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-3-ylmethyl)urea typically involves the nucleophilic addition of piperidine derivatives to isocyanates or carbamoyl chlorides. One common method is the reaction of piperidine with potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without organic co-solvents, making it environmentally friendly.

Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized by using scalable and catalyst-free methods. The reaction conditions are designed to be resource-efficient and environmentally sustainable, avoiding the use of hazardous reagents like phosgene .

Análisis De Reacciones Químicas

Types of Reactions: (Piperidin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield secondary amines .

Aplicaciones Científicas De Investigación

(Piperidin-3-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of (Piperidin-3-ylmethyl)urea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Piperidine: A simpler structure without the urea moiety, used widely in medicinal chemistry.

Piperidin-4-ylmethyl)urea: Similar structure but with the urea group attached at a different position on the piperidine ring.

Uniqueness: (Piperidin-3-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Actividad Biológica

(Piperidin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring linked to a urea functional group. This structure is crucial for its biological interactions, influencing its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate enzyme activity and influence metabolic pathways, which is essential for its therapeutic potential:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .

- Binding Affinity : Its unique structural features enhance binding to molecular targets, facilitating interactions that lead to significant biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antitumor Activity :

- Studies have shown that derivatives of piperidine-based compounds exhibit potent cytotoxic effects against various cancer cell lines. For example, certain piperidine urea derivatives have demonstrated IC50 values in the low micromolar range against tumor cells, indicating strong antiproliferative effects .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Case Studies

Several case studies provide insight into the efficacy and application of this compound:

- Case Study 1 : A study on the pharmacokinetics of piperidine urea derivatives showed that modifications to the piperidine ring significantly affected bioavailability and potency. Compounds with smaller substituents on the nitrogen atom exhibited improved absorption profiles in murine models .

- Case Study 2 : Research involving the synthesis of novel piperidine-based inhibitors revealed substantial improvements in potency when polar moieties were introduced. This modification enhanced solubility and retention time in vivo, leading to better therapeutic outcomes.

Table 1: Biological Activity Summary of Piperidin-3-ylmethyl Urea Derivatives

| Compound Name | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Compound A | Antitumor | IC50 = 5 µM | |

| Compound B | Antimicrobial | MIC = 15.6 µg/mL | |

| Compound C | Anti-inflammatory | IC50 = 10 µM | |

| Compound D | FAAH Inhibitor | IC50 = <30 nM |

Table 2: Comparative Analysis of Piperidin-3-ylmethyl Urea Derivatives

| Structural Variation | Binding Affinity (nM) | Solubility (mg/mL) | Efficacy in Tumor Models |

|---|---|---|---|

| N-acetyl substitution | 50 | 20 | High |

| N-propionyl substitution | 25 | 15 | Moderate |

| N-sulfonyl substitution | 30 | 10 | High |

Propiedades

IUPAC Name |

piperidin-3-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPIXMWADUFFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.